Cas no 7677-47-6 (3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione)

3-(Methylamino)-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Its benzothiazole core, functionalized with a methylamino group and a sulfone moiety, offers structural versatility for further chemical modifications. The compound’s unique electronic properties and stability make it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined reactivity profile allows for selective transformations, enabling precise derivatization. This compound is typically characterized by high purity and consistent performance, ensuring reliability in experimental settings. Researchers may find it useful in developing novel therapeutic agents or studying structure-activity relationships in medicinal chemistry.
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione structure
7677-47-6 structure
Product name:3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione
CAS No:7677-47-6
MF:C8H8N2O2S
MW:196.226320266724
CID:982922
PubChem ID:135404041

3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1,2-benzothiazol-3-amine 1,1-dioxide
    • N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
    • N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE
    • 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione
    • DTXSID40318494
    • CS-0223573
    • Z31222802
    • 7677-47-6
    • 3-(Methylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione
    • N-methyl-1,1-dioxo-1,2-benzothiazol-3-imine
    • N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE1,1-DIOXIDE
    • SR-01000524354-1
    • AKOS000117396
    • 3-(methylamino)-1??,2-benzothiazole-1,1-dione
    • SCHEMBL15869563
    • 3-(methylamino)-1,2-benzothiazole-1,1-dione
    • 4-BENZYLOXY-1H-INDOLE-2-CARBOXYLICACIDMETHYLESTER
    • SR-01000524354
    • NSC331984
    • EN300-11586
    • 3-(methylamino)-1H-1,2-benzisothiazole-1,1-dione
    • NSC-331984
    • EU-0085374
    • F0907-4897
    • STK098420
    • G22396
    • Inchi: InChI=1S/C8H8N2O2S/c1-9-8-6-4-2-3-5-7(6)13(11,12)10-8/h2-5H,1H3,(H,9,10)
    • InChI Key: YETRYHHSQIVPAU-UHFFFAOYSA-N
    • SMILES: CN=C1C2=C(C=CC=C2)S(=O)(=O)N1

Computed Properties

  • Exact Mass: 196.03064868g/mol
  • Monoisotopic Mass: 196.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.9Ų
  • XLogP3: 1.1

3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0907-4897-1g
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione
7677-47-6 95%+
1g
$218.0 2023-09-07
Life Chemicals
F0907-4897-10g
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione
7677-47-6 95%+
10g
$916.0 2023-09-07
Enamine
EN300-11586-0.25g
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione
7677-47-6 95%
0.25g
$122.0 2023-05-01
Enamine
EN300-11586-0.5g
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione
7677-47-6 95%
0.5g
$192.0 2023-05-01
Enamine
EN300-11586-2.5g
3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione
7677-47-6 95%
2.5g
$481.0 2023-05-01
Aaron
AR005B06-500mg
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE
7677-47-6 95%
500mg
$289.00 2023-12-13
1PlusChem
1P005ARU-10g
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE
7677-47-6 95%
10g
$1369.00 2024-04-21
A2B Chem LLC
AC46442-100mg
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE
7677-47-6 95%
100mg
$125.00 2024-04-19
1PlusChem
1P005ARU-500mg
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE
7677-47-6 95%
500mg
$285.00 2025-02-21
1PlusChem
1P005ARU-250mg
N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE
7677-47-6 95%
250mg
$201.00 2025-02-21

Additional information on 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione

Professional Introduction to 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione (CAS No. 7677-47-6)

3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 7677-47-6, belongs to the benzothiazole class of molecules, which are well-known for their broad spectrum of biological activities. The presence of both amino and carbonyl groups in its structure makes it a versatile scaffold for further chemical modifications and biological investigations.

The benzothiazole core is a fused ring system consisting of a benzene ring and a thiazole ring, connected at the 2-position of the benzene ring and the 1-position of the thiazole ring. This structural motif is known to exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern in 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione enhances its potential as a pharmacophore, making it an attractive candidate for drug discovery and development.

In recent years, there has been a surge in research focused on developing novel benzothiazole derivatives with enhanced biological activity and improved pharmacokinetic properties. The compound 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione has been studied for its potential role in modulating various biological pathways. For instance, studies have suggested that this compound may interfere with key enzymatic processes involved in cancer cell proliferation and survival.

One of the most compelling aspects of 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione is its ability to act as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying different functional groups within the molecule, researchers can gain insights into how structural changes influence biological activity. This approach has been instrumental in identifying lead compounds for further optimization and development into therapeutic agents.

The synthesis of 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methylamino group at the 3-position and the dione functionality at the 1-position are critical steps that define the compound's unique properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and oxidative cyclizations, have been employed to achieve high yields and purity levels necessary for biological testing.

The pharmacological profile of 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione has been extensively evaluated in vitro and in vivo. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes implicated in cancer progression. For example, it has shown promise in inhibiting tyrosine kinases, which are key players in signal transduction pathways that drive cell growth and division. Additionally, the compound has exhibited anti-inflammatory effects by modulating cytokine production and reducing inflammatory mediator release.

The molecular interactions between 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione and biological targets have been investigated using computational chemistry methods. These studies have provided valuable insights into how the compound binds to its target enzymes and receptors. Understanding these interactions at a molecular level is crucial for designing more effective derivatives with improved binding affinity and selectivity.

In conclusion, 3-(methylamino)-1lambda6,2-benzothiazole-1,1-dione (CAS No. 7677-47-6) represents a promising candidate for further development as a therapeutic agent. Its unique structural features and demonstrated biological activities make it an attractive target for future research. As our understanding of molecular mechanisms continues to evolve, compounds like this one will play a pivotal role in shaping the next generation of pharmaceutical interventions.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.